Anticancer agent 168

DNA2 Nuclease Inhibition Synthetic Lethality Mutant p53

Anticancer agent 168 (compound d16) is an optimized DNA2 nuclease inhibitor, derived from structure-based refinement of the parent compound C5, delivering superior target engagement and cellular potency. Its unique synthetic lethal mechanism selectively eliminates mutp53-bearing cancers—a patient population lacking selective therapies—while demonstrated synergy with olaparib extends PARP inhibitor utility beyond BRCA-mutated tumors. With validated in vivo efficacy and a clear chemical starting point for SAR campaigns, d16 is an essential tool for preclinical oncology and combination therapy research. Standard lab shipping; bulk and custom sizes available upon request.

Molecular Formula C16H11ClN2O6
Molecular Weight 362.72 g/mol
Cat. No. B12372841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 168
Molecular FormulaC16H11ClN2O6
Molecular Weight362.72 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22)
InChIKeyDWXHUDQJCDWIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 168 (d16): A DNA2 Nuclease Inhibitor for Mutant p53-Bearing Cancers


Anticancer agent 168, also referred to as compound d16, is a small molecule inhibitor of the DNA2 nuclease [1]. It functions by disrupting DNA2-mediated DNA repair processes, leading to the induction of apoptosis and cell-cycle arrest predominantly at the S-phase . This compound is characterized by its molecular formula C16H11ClN2O6, a molecular weight of 362.72 g/mol, and the CAS Registry Number 207399-56-2 . It has been identified as a targeted therapy for cancers harboring mutations in the TP53 tumor suppressor gene (mutp53), a patient population with limited therapeutic options [2].

Why General-Purpose Cytotoxics or Other DNA2 Inhibitors Cannot Replace Anticancer Agent 168 (d16)


The functional and therapeutic profile of Anticancer agent 168 (d16) is not interchangeable with other DNA2-targeting compounds. Its value proposition is rooted in a specific mechanism of synthetic lethality in mutp53-bearing cancers, a context where general cytotoxics lack selectivity [1]. Unlike the earlier DNA2 inhibitor C5, which exhibits an IC50 of 20 μM for DNA2 nuclease activity, d16 was identified through structure-based optimization to improve target engagement and cellular potency [2]. Furthermore, d16 demonstrates a unique synergy with PARP inhibitors, a combination effect not observed with other DNA2 inhibitors like C5 or NSC-105808, and provides a rational combination strategy to extend the benefit of PARP inhibitors beyond BRCA-mutated cancers [3].

Quantitative Differentiation of Anticancer Agent 168 (d16) Against DNA2 Inhibitor Analogs and Baseline Chemotherapeutics


Superior Cellular Potency of d16 Compared to Lead DNA2 Inhibitor C5 in Mutp53 Cancer Cell Lines

In a direct comparison of d16 with its parent compound C5, d16 demonstrates enhanced potency in inhibiting the proliferation of mutp53-bearing cancer cells. While the IC50 of C5 for DNA2 nuclease activity is 20 μM [1], the structural optimization leading to d16 results in significantly lower effective concentrations for cellular growth inhibition [2].

DNA2 Nuclease Inhibition Synthetic Lethality Mutant p53

Differential Sensitivity: d16 Exhibits Synthetic Lethality in Mutp53 vs. p53-Null Cell Lines

A critical differentiator for d16 is its selective activity based on p53 mutational status. In a controlled isogenic experiment, re-expression of mutp53 in a p53-null cancer cell line significantly increased sensitivity to d16 [1]. This establishes a mechanistic link between mutp53 expression and d16 vulnerability, a finding not reported for earlier DNA2 inhibitors like C5 or NSC-105808.

Synthetic Lethality Mutant p53 Therapeutic Index

Synergistic Induction of Cell Death with PARP Inhibitors: A Unique Combination Profile of d16

The combination of d16 with the PARP inhibitor olaparib results in a synergistic induction of cell death in mutp53-bearing cancer cells, as measured by a standard synergy metric. This effect is a direct consequence of d16's inhibition of homologous recombination (HR) repair [1]. While C5 has been described as a potential sensitizer to chemotherapeutics, the specific and potent synergy with PARP inhibitors has been uniquely demonstrated and quantified for d16 [2].

PARP Inhibitor Synergy Combination Therapy Homologous Recombination

In Vivo Antitumor Efficacy of d16 in a Mutp53-Bearing Xenograft Model

The in vivo activity of d16 was assessed in a mouse xenograft model using the mutp53-bearing MDA-MB-468 breast cancer cell line. Treatment with d16 resulted in a statistically significant reduction in tumor growth compared to vehicle control, confirming that the in vitro synthetic lethality translates to an in vivo setting [1].

Xenograft Model In Vivo Efficacy Mutant p53

Key Research Applications for Anticancer Agent 168 (d16) in Mutp53-Driven Cancer Models


Investigating Synthetic Lethality in Isogenic mutp53 Cell Line Pairs

Researchers studying the functional consequences of TP53 mutations can employ Anticancer agent 168 (d16) as a chemical probe to validate synthetic lethal interactions. The demonstrated differential sensitivity of isogenic cell lines (p53-null vs. mutp53-expressing) [1] makes d16 an ideal tool for dissecting the molecular pathways, such as ATR signaling, that become essential in the context of mutant p53.

Preclinical Evaluation of Novel Combination Therapies with PARP Inhibitors

The quantified synergy between d16 and the PARP inhibitor olaparib [2] positions d16 as a key component for preclinical combination studies. Researchers can use d16 to explore strategies for overcoming PARP inhibitor resistance or for expanding the use of PARP inhibitors into non-BRCA-mutated, mutp53-harboring tumor models.

Establishing Xenograft Models of Chemotherapy-Resistant, Mutp53 Tumors

Given its demonstrated in vivo efficacy in suppressing the growth of mutp53-bearing xenografts [3], d16 can be used to establish and validate animal models of cancer that are resistant to standard-of-care chemotherapy. This provides a more clinically relevant platform for testing new interventions.

Structure-Activity Relationship (SAR) Studies for Next-Generation DNA2 Inhibitors

The publication of d16's structure and its improved docking score and cellular potency compared to the parent compound C5 [4] provides a validated chemical starting point. Medicinal chemists can use d16 as a reference standard in SAR campaigns aimed at developing more potent, selective, or bioavailable inhibitors of the DNA2 nuclease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 168

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.